molecular formula C12H20O3 B14299172 Ethyl 2-methyl-2-propanoylhex-5-enoate CAS No. 114351-60-9

Ethyl 2-methyl-2-propanoylhex-5-enoate

Cat. No.: B14299172
CAS No.: 114351-60-9
M. Wt: 212.28 g/mol
InChI Key: HONDMINACMSZCD-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-propanoylhex-5-enoate is an ester compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a propanoyl group attached to a hex-5-enoate backbone. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-propanoylhex-5-enoate can be synthesized through the esterification of 2-methyl-2-propanoylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-propanoylhex-5-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-propanoylhex-5-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of its active components. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-methyl-2-propanoylhex-5-enoate can be compared with other esters such as:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of an ethyl group, a methyl group, and a propanoyl group attached to a hex-5-enoate backbone makes it versatile for various applications in research and industry .

Properties

CAS No.

114351-60-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-methyl-2-propanoylhex-5-enoate

InChI

InChI=1S/C12H20O3/c1-5-8-9-12(4,10(13)6-2)11(14)15-7-3/h5H,1,6-9H2,2-4H3

InChI Key

HONDMINACMSZCD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(CCC=C)C(=O)OCC

Origin of Product

United States

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